8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
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Overview
Description
8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and an aldehyde group at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of imidazo[1,2-a]pyridine followed by formylation to introduce the aldehyde group at the desired position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 8-Bromoimidazo[1,2-a]pyridine-6-methanol.
Substitution: 8-Azidoimidazo[1,2-a]pyridine-6-carbaldehyde.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
6-Bromoimidazo[1,2-a]pyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness: 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity patterns and potential biological activities. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H |
InChI Key |
XUNBMLHMPBWYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C=O |
Origin of Product |
United States |
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